1-Boc-4-bromoacetyl-1,4-diazepane
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Overview
Description
Preparation Methods
Dioxadrol can be synthesized through various synthetic routes. One common method involves the reaction of 2,2-diphenyl-1,3-dioxolane with piperidine under specific conditions . The industrial production methods for dioxadrol are not widely documented, but laboratory synthesis typically involves the use of organic solvents and catalysts to facilitate the reaction.
Chemical Reactions Analysis
Dioxadrol undergoes several types of chemical reactions, including:
Oxidation: Dioxadrol can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction of dioxadrol can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Dioxadrol can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Scientific Research Applications
Dioxadrol has been extensively studied for its pharmacological properties. It has shown phencyclidine-like activity in animal models, making it a valuable tool for studying NMDA receptor antagonism Its unique structure and activity profile make it a subject of interest in the study of dissociative anesthetics and their effects on the central nervous system .
Mechanism of Action
Dioxadrol exerts its effects by antagonizing the NMDA receptor, a type of glutamate receptor in the brain. By blocking the NMDA receptor, dioxadrol inhibits the excitatory neurotransmission mediated by glutamate, leading to dissociative and anesthetic effects . The molecular targets involved in this mechanism include the NMDA receptor subunits, which are critical for synaptic plasticity and memory function .
Comparison with Similar Compounds
Dioxadrol is structurally and functionally similar to other dissociative anesthetics such as phencyclidine (PCP) and ketamine. it is unique in its specific binding affinity and activity profile. Similar compounds include:
Phencyclidine (PCP): Known for its potent dissociative and hallucinogenic effects.
Ketamine: Widely used as an anesthetic and for its antidepressant properties.
Etoxadrol: A related compound developed alongside dioxadrol but also discontinued due to side effects
Dioxadrol’s unique structure and receptor affinity make it a valuable compound for research despite its discontinued clinical use.
Properties
IUPAC Name |
tert-butyl 4-(2-bromoacetyl)-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BrN2O3/c1-12(2,3)18-11(17)15-6-4-5-14(7-8-15)10(16)9-13/h4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZDGYKRDSJZEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590238 |
Source
|
Record name | tert-Butyl 4-(bromoacetyl)-1,4-diazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112257-14-4 |
Source
|
Record name | tert-Butyl 4-(bromoacetyl)-1,4-diazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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